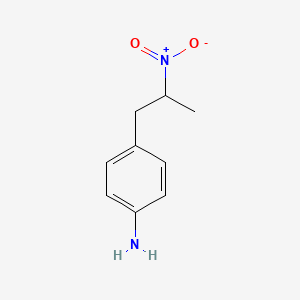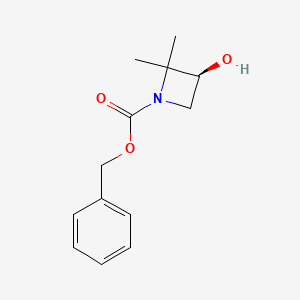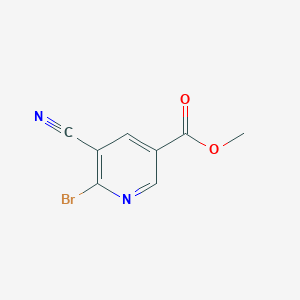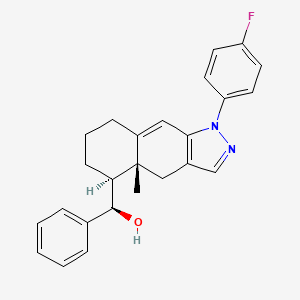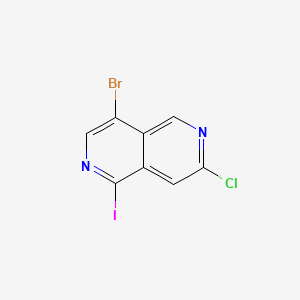
4-Bromo-7-chloro-1-iodo-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-1-iodo-2,6-naphthyridine is a heterocyclic compound with the molecular formula C8H3BrClIN2. This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two fused pyridine rings. The presence of bromine, chlorine, and iodine atoms in its structure makes it a unique and versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2,6-naphthyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-1-iodo-2,6-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.
Cross-Coupling: Palladium catalysts (Pd) and ligands are commonly used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the naphthyridine core .
Scientific Research Applications
4-Bromo-7-chloro-1-iodo-2,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine and its derivatives involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-iodobenzene: Similar in having bromine and iodine atoms but lacks the naphthyridine core.
4-Bromo-2-iodoaniline: Contains bromine and iodine atoms with an aniline core instead of naphthyridine.
Uniqueness
4-Bromo-7-chloro-1-iodo-2,6-naphthyridine is unique due to its naphthyridine core combined with three different halogen atoms, providing a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C8H3BrClIN2 |
|---|---|
Molecular Weight |
369.38 g/mol |
IUPAC Name |
4-bromo-7-chloro-1-iodo-2,6-naphthyridine |
InChI |
InChI=1S/C8H3BrClIN2/c9-6-3-13-8(11)4-1-7(10)12-2-5(4)6/h1-3H |
InChI Key |
WPAUSFCZZYSIJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN=C2I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


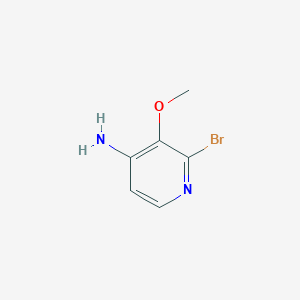
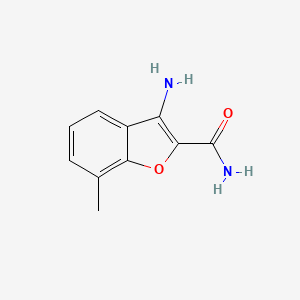
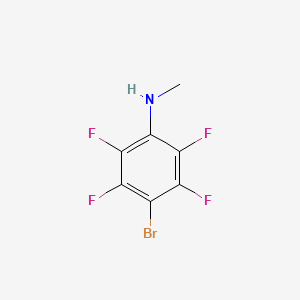
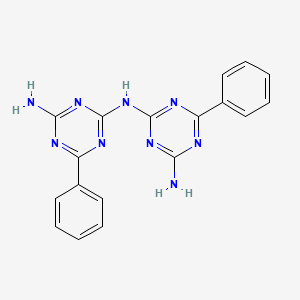
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
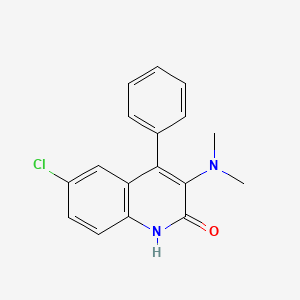
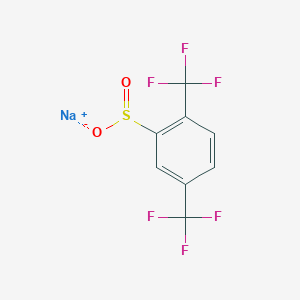
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
